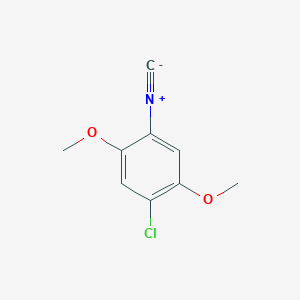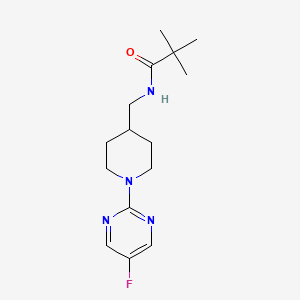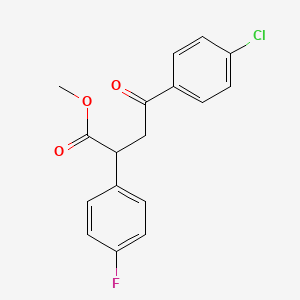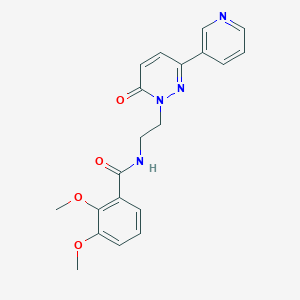
1-Chloro-4-isocyano-2,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-isocyano-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzene, featuring a chlorine atom, an isocyano group, and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-isocyano-2,5-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-2,5-dimethoxybenzene.
Introduction of Isocyano Group: The isocyano group is introduced through a reaction with a suitable reagent such as chloroform and potassium tert-butoxide under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-isocyano-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-isocyano-2,5-dimethoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-isocyano-2,5-dimethoxybenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.
Nucleophilic Substitution: The chlorine atom serves as a leaving group, allowing nucleophiles to replace it under suitable conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,5-dimethoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Chloro-2,5-difluoro-4-isocyanobenzene: Contains fluorine atoms instead of methoxy groups, altering its chemical properties.
1,4-Dichloro-2,5-dimethoxybenzene: Features two chlorine atoms, which can influence its reactivity and applications.
Uniqueness
1-Chloro-4-isocyano-2,5-dimethoxybenzene is unique due to the presence of both an isocyano group and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
1-chloro-4-isocyano-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOPZPVRLWVTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+]#[C-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-[2-(propan-2-yl)phenyl]urea](/img/structure/B2601656.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea](/img/structure/B2601657.png)
![4-{[(2H-indazol-7-yl)amino]methyl}phenol](/img/structure/B2601658.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2601659.png)
![(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2601660.png)
![1-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2601662.png)


![4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2601669.png)
![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)

![[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B2601675.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B2601676.png)

